molecular formula C24H21FN2O2 B2509988 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 862485-09-4

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B2509988
CAS No.: 862485-09-4
M. Wt: 388.442
InChI Key: HHHVBKKFHYKREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a benzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common method starts with the preparation of 4-(4-fluorophenyl)piperazine, which is synthesized by reacting piperazine with 4-fluoronitrobenzene under reducing conditions . This intermediate is then reacted with a benzochromenone derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. The benzochromenone core may also contribute to the compound’s biological effects by interacting with DNA or other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is unique due to its combination of a fluorophenyl-piperazine moiety with a benzochromenone core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2/c25-19-6-8-20(9-7-19)27-13-11-26(12-14-27)16-18-15-23(28)29-22-10-5-17-3-1-2-4-21(17)24(18)22/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVBKKFHYKREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.